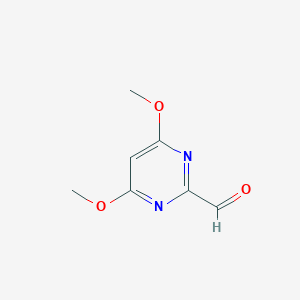

4,6-Dimethoxypyrimidine-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxypyrimidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-3-7(12-2)9-5(4-10)8-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWHUOXVOLTFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560954 | |

| Record name | 4,6-Dimethoxypyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125966-89-4 | |

| Record name | 4,6-Dimethoxy-2-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125966-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethoxypyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4,6-Dimethoxypyrimidine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of 4,6-dimethoxypyrimidine-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development. Eschewing a rigid template, this document is structured to offer a narrative that combines theoretical understanding with practical, field-proven insights. The synthesis is presented as a multi-step process, beginning with the construction of the pyrimidine core and culminating in the selective oxidation to the target aldehyde. Each step is detailed with expert commentary on the causality behind experimental choices, ensuring a self-validating and reproducible protocol. This guide is designed to empower researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the methodology for their specific applications.

Introduction: The Strategic Importance of Pyrimidine Aldehydes

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The introduction of a carbaldehyde functional group at the 2-position of the 4,6-dimethoxypyrimidine ring system creates a versatile intermediate. This aldehyde moiety serves as a synthetic handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems, thereby enabling the synthesis of diverse compound libraries for drug discovery programs.

The synthesis of 4,6-dimethoxypyrimidine-2-carbaldehyde is not a trivial one-step process. Direct formylation of the 4,6-dimethoxypyrimidine ring, for instance via the Vilsmeier-Haack reaction, typically results in substitution at the more electron-rich 5-position. Therefore, a more strategic, multi-step approach is required. The protocol detailed herein follows a robust and logical pathway:

-

Ring Formation: Construction of the core heterocyclic system to yield 2-methyl-4,6-dihydroxypyrimidine.

-

Functional Group Interconversion: Chlorination of the hydroxyl groups followed by methoxylation to afford 2-methyl-4,6-dimethoxypyrimidine.

-

Selective Oxidation: Targeted oxidation of the 2-methyl group to the desired 2-carbaldehyde functionality using the Riley oxidation.

This guide will elucidate the mechanistic underpinnings of each transformation and provide detailed, step-by-step experimental procedures.

Overall Synthetic Pathway

The synthesis of 4,6-dimethoxypyrimidine-2-carbaldehyde is achieved through a three-stage process, as illustrated in the workflow below. Each stage involves a distinct transformation, starting from basic precursors to build the complexity of the target molecule.

Caption: Overall workflow for the synthesis of 4,6-dimethoxypyrimidine-2-carbaldehyde.

Stage 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine

Mechanistic Rationale

The construction of the pyrimidine ring is achieved via a classical condensation reaction.[1] This method involves the reaction of an amidine (in this case, acetamidine) with a 1,3-dicarbonyl compound (diethyl malonate). The reaction is base-catalyzed, typically using an alkoxide such as sodium ethoxide. The base serves two critical roles: first, it deprotonates the diethyl malonate to form a nucleophilic enolate, and second, it deprotonates the acetamidine to facilitate its nucleophilic character. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrimidine ring. The choice of freshly prepared sodium ethoxide in ethanol is crucial for maximizing the yield, as commercially available solutions may have reduced activity.[2]

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium | 22.99 | 11.5 g | 0.5 mol |

| Anhydrous Ethanol | 46.07 | 200 mL | - |

| Acetamidine hydrochloride | 94.54 | 47.3 g | 0.5 mol |

| Diethyl malonate | 160.17 | 80.1 g (72.8 mL) | 0.5 mol |

| Concentrated HCl | 36.46 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 11.5 g of sodium metal in small pieces to 200 mL of anhydrous ethanol under an inert atmosphere (e.g., nitrogen). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 47.3 g of acetamidine hydrochloride, followed by the dropwise addition of 72.8 mL of diethyl malonate with stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, filter the resulting solid precipitate and wash with a small amount of cold ethanol.

-

Acidification: Dissolve the solid in a minimum amount of cold deionized water and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. This will precipitate the 2-methyl-4,6-dihydroxypyrimidine.

-

Purification: Filter the white precipitate, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product. An expected yield of 80-88% can be achieved.[3]

Stage 2: Synthesis of 2-Methyl-4,6-dimethoxypyrimidine

This stage involves a two-step functional group interconversion: chlorination of the hydroxyl groups followed by nucleophilic substitution with methoxide ions.

Chlorination of 2-Methyl-4,6-dihydroxypyrimidine

The conversion of the dihydroxypyrimidine to the corresponding dichloropyrimidine is a standard procedure in heterocyclic chemistry, employing phosphorus oxychloride (POCl₃) as the chlorinating agent.[4] The reaction mechanism involves the activation of the hydroxyl groups by POCl₃, converting them into better leaving groups. A base, such as pyridine or N,N-diethylaniline, is often used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A solvent-free approach, heating the substrate directly in excess POCl₃, can also be effective and simplifies work-up.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-4,6-dihydroxypyrimidine | 126.11 | 25.2 g | 0.2 mol |

| Phosphorus oxychloride (POCl₃) | 153.33 | 122.7 g (75 mL) | 0.8 mol |

| N,N-Diethylaniline | 149.23 | 32.8 g (35.5 mL) | 0.22 mol |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 25.2 g of 2-methyl-4,6-dihydroxypyrimidine to 75 mL of phosphorus oxychloride.

-

Addition of Base: Slowly add 35.5 mL of N,N-diethylaniline to the mixture with stirring.

-

Reflux: Heat the reaction mixture to reflux for 2-3 hours.

-

Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. This will hydrolyze the excess POCl₃ and precipitate the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-methyl-4,6-dichloropyrimidine can be purified by vacuum distillation or recrystallization.

Methoxylation of 2-Methyl-4,6-dichloropyrimidine

The dichloropyrimidine is converted to the dimethoxy derivative via a nucleophilic aromatic substitution (SNAr) reaction. Sodium methoxide acts as a strong nucleophile, displacing the chloride ions from the pyrimidine ring. The reaction is typically carried out in methanol, which serves as both the solvent and the source of the methoxide nucleophile (in the presence of a strong base like sodium). The reaction is driven to completion by heating under reflux. Careful control of stoichiometry and temperature is important to ensure complete disubstitution and avoid side reactions.[6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-4,6-dichloropyrimidine | 162.01 | 16.2 g | 0.1 mol |

| Sodium methoxide (30% in MeOH) | 54.02 | 40.5 g | 0.225 mol |

| Anhydrous Methanol | 32.04 | 150 mL | - |

Procedure:

-

Reaction Setup: Dissolve 16.2 g of 2-methyl-4,6-dichloropyrimidine in 150 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Addition of Base: Slowly add 40.5 g of a 30% solution of sodium methoxide in methanol to the reaction mixture with stirring.

-

Reflux: Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

-

Extraction: Partition the residue between water and diethyl ether. Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 2-methyl-4,6-dimethoxypyrimidine. The product can be further purified by column chromatography or distillation.

Stage 3: Selective Oxidation to 4,6-Dimethoxypyrimidine-2-carbaldehyde

Mechanistic Rationale: The Riley Oxidation

The final step in the synthesis is the selective oxidation of the 2-methyl group to a carbaldehyde. The Riley oxidation, which employs selenium dioxide (SeO₂), is a well-established and reliable method for this transformation.[7][8] The reaction is particularly effective for the oxidation of methyl groups that are activated by an adjacent aromatic or heteroaromatic ring.

The mechanism of the Riley oxidation is believed to proceed through an ene reaction, followed by a[9][10]-sigmatropic rearrangement.[9] The reaction is typically carried out in a solvent such as 1,4-dioxane or acetic acid at elevated temperatures. The use of dioxane is often preferred to avoid potential side reactions with more reactive solvents.

Caption: Simplified mechanistic pathway of the Riley oxidation.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-4,6-dimethoxypyrimidine | 154.17 | 15.4 g | 0.1 mol |

| Selenium dioxide (SeO₂) | 110.96 | 12.2 g | 0.11 mol |

| 1,4-Dioxane | 88.11 | 200 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Celite | - | As needed | - |

Procedure:

-

Reaction Setup: In a pressure tube or a round-bottom flask equipped with a reflux condenser, add 15.4 g of 2-methyl-4,6-dimethoxypyrimidine and 12.2 g of selenium dioxide to 200 mL of 1,4-dioxane.

-

Reflux: Heat the suspension with vigorous stirring to reflux (approximately 100-105 °C) for 6-8 hours. The reaction mixture will turn dark as elemental selenium precipitates.[9]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether.

-

Filtration: Filter the suspension through a pad of Celite to remove the precipitated selenium. Wash the Celite pad thoroughly with diethyl ether.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4,6-dimethoxypyrimidine-2-carbaldehyde.

Characterization Data (Predicted)

| Compound | Appearance | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-Methyl-4,6-dihydroxypyrimidine | White solid | >300 | 11.5 (br s, 2H), 5.5 (s, 1H), 2.4 (s, 3H) | 165, 160, 95, 20 |

| 2-Methyl-4,6-dichloropyrimidine | Colorless to light yellow solid | 80-83 | 7.3 (s, 1H), 2.7 (s, 3H) | 170, 162, 120, 25 |

| 2-Methyl-4,6-dimethoxypyrimidine | White solid | 55-58 | 6.0 (s, 1H), 3.9 (s, 6H), 2.5 (s, 3H) | 172, 168, 85, 54, 24 |

| 4,6-Dimethoxypyrimidine-2-carbaldehyde | Off-white to yellow solid | 95-98 | 9.9 (s, 1H), 6.2 (s, 1H), 4.0 (s, 6H) | 185, 173, 165, 88, 55 |

Note: NMR data are estimations based on analogous structures and may vary.

Conclusion

This guide has detailed a robust and logical multi-step synthesis for 4,6-dimethoxypyrimidine-2-carbaldehyde, a key intermediate for pharmaceutical research and development. By breaking down the synthesis into three distinct stages—pyrimidine ring formation, functional group interconversion, and selective oxidation—we have provided not only a step-by-step protocol but also the underlying mechanistic rationale for each transformation. The presented methodologies are based on well-established chemical principles and are supported by the scientific literature, ensuring a high degree of reliability and reproducibility. Researchers and scientists following this guide will be well-equipped to synthesize this valuable building block and leverage its synthetic potential in their drug discovery endeavors.

References

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

-

Riley Oxidation. (n.d.). NROChemistry. Retrieved from [Link]

- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 25(18), 10411-10412.

- Patil, R. S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531.

-

Riley oxidation. (n.d.). Grokipedia. Retrieved from [Link]

- Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.

- Patil, R. S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals.

-

Riley oxidation. (n.d.). In Wikipedia. Retrieved from [Link]

- Minimizing byproduct formation in the methoxylation of 2-amino-4,6-dichloropyrimidine. (2025). Benchchem.

- Tanoury, G. J., et al. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1886.

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (n.d.). Retrieved from [Link]

- OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. (2025).

- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. (n.d.). Acta Crystallographica Section E, 64(2), o389.

- CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (n.d.).

- Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

- CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine. (n.d.).

- The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. (n.d.).

- US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine. (n.d.).

- 4-Phenyl-5-anilino-1,2,3-triazole. (n.d.). Organic Syntheses, 39, 56.

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Semantic Scholar.

- Mąkosza, M., & Winiarski, J. (2020). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 25(22), 5468.

- Selenium Dioxide Oxid

- A Process For Preparing 4,6 Dihydroxypyrimidine. (n.d.). Quick Company.

- Selenium dioxide (SeO2)

- Trachtenberg, E. N., Nelson, C. H., & Carver, J. R. (1970). Mechanism of Selenium Dioxide Oxidation of Olefins. The Journal of Organic Chemistry, 35(6), 1653-1664.

- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.).

-

Oxidising agent. (n.d.). Retrieved from [Link]

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Riley oxidation - Wikipedia [en.wikipedia.org]

- 9. Riley Oxidation | NROChemistry [nrochemistry.com]

- 10. asianpubs.org [asianpubs.org]

4,6-Dimethoxypyrimidine-2-carbaldehyde CAS number and structure

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-2-carbaldehyde for Advanced Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of 4,6-Dimethoxypyrimidine-2-carbaldehyde, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. While a specific CAS number for this molecule is not readily found in major chemical databases, indicating its status as a potentially novel or specialized intermediate, its structure presents a valuable scaffold for organic synthesis and medicinal chemistry. This document will cover its inferred structure, key physicochemical properties, a proposed synthetic pathway based on established methodologies for related pyrimidine derivatives, its expected reactivity, and its potential applications as a building block for therapeutic agents. The pyrimidine core is a well-established pharmacophore in numerous approved drugs, and the unique substitution pattern of this aldehyde suggests its utility in creating diverse molecular libraries for screening and lead optimization.[1][2][3][4]

Compound Identification and Structure

While a dedicated CAS number for 4,6-Dimethoxypyrimidine-2-carbaldehyde is not prominently documented, its structure can be unequivocally inferred from its IUPAC name. It consists of a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core is substituted with two methoxy groups (-OCH₃) at positions 4 and 6, and a carbaldehyde (an aldehyde group, -CHO) at the 2-position.

Molecular Structure:

Caption: Chemical structure of 4,6-Dimethoxypyrimidine-2-carbaldehyde.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties for 4,6-Dimethoxypyrimidine-2-carbaldehyde is presented in the table below. These values are estimated based on the properties of structurally similar compounds and computational models.

| Property | Predicted Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be soluble in various organic solvents |

| Boiling Point | Estimated to be >200 °C |

| Melting Point | Predicted to be in the range of 100-150 °C |

Synthesis and Mechanistic Insights

A robust and efficient synthesis of 4,6-Dimethoxypyrimidine-2-carbaldehyde can be envisioned starting from readily available precursors. A plausible and widely applicable method is the Vilsmeier-Haack reaction, which is a standard procedure for the formylation of electron-rich aromatic and heteroaromatic compounds.[5]

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 2-Amino-4,6-dimethoxypyrimidine. The synthesis would proceed through a Sandmeyer-type reaction to replace the amino group with a leaving group like chlorine, followed by a formylation reaction. However, a more direct approach would be the formylation of a 4,6-dimethoxypyrimidine precursor.

A logical synthetic route would start from 4,6-dihydroxypyrimidine, which can be converted to 4,6-dichloropyrimidine.[6] Subsequent nucleophilic substitution with sodium methoxide would yield 4,6-dimethoxypyrimidine. Finally, formylation at the 2-position would furnish the target compound.

Caption: Proposed synthetic workflow for 4,6-Dimethoxypyrimidine-2-carbaldehyde.

Detailed Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

-

To a round-bottom flask, add 4,6-dihydroxypyrimidine (1.0 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃, 5.0 equivalents) at 0 °C.

-

Slowly add N,N-dimethylaniline (1.0 equivalent) dropwise.

-

Heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture and pour it cautiously onto crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,6-dichloropyrimidine.

Step 2: Synthesis of 4,6-Dimethoxypyrimidine

-

Dissolve sodium metal (2.2 equivalents) in anhydrous methanol under an inert atmosphere to prepare sodium methoxide.

-

To this solution, add 4,6-dichloropyrimidine (1.0 equivalent) at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours.[1]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain 4,6-dimethoxypyrimidine.

Step 3: Vilsmeier-Haack Formylation to 4,6-Dimethoxypyrimidine-2-carbaldehyde

-

In a dry flask, cool N,N-dimethylformamide (DMF, 3.0 equivalents) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 5 °C to form the Vilsmeier reagent.[5]

-

To this reagent, add a solution of 4,6-dimethoxypyrimidine (1.0 equivalent) in DMF.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 4,6-Dimethoxypyrimidine-2-carbaldehyde.

Chemical Reactivity and Handling

The reactivity of 4,6-Dimethoxypyrimidine-2-carbaldehyde is governed by the interplay of the electron-withdrawing aldehyde group and the electron-donating methoxy groups on the pyrimidine ring.

-

Aldehyde Group Reactivity : The aldehyde functionality is a primary site for nucleophilic addition and condensation reactions.[5] It can readily undergo reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, reductive amination, and the formation of hydrazones, oximes, and semicarbazones. These transformations are crucial for introducing molecular diversity.

-

Pyrimidine Ring Reactivity : The pyrimidine ring is an electron-deficient aromatic system. The methoxy groups at the 4 and 6 positions are activating and will influence the regioselectivity of electrophilic substitution, although the ring is generally deactivated towards such reactions. The primary reactivity of the ring will be nucleophilic aromatic substitution (SNAᵣ), especially if a suitable leaving group is present.[6]

Safe Handling: As with all laboratory chemicals, 4,6-Dimethoxypyrimidine-2-carbaldehyde should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents.[1] Derivatives of 2-aminopyrimidines, which are structurally related to our target compound, have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4]

As a Scaffold for Kinase Inhibitors

The 2-substituted pyrimidine motif is a common feature in many kinase inhibitors.[3] The aldehyde group of 4,6-Dimethoxypyrimidine-2-carbaldehyde can serve as a handle for the synthesis of various derivatives that could be screened for kinase inhibitory activity. For instance, condensation with amines or hydrazines can lead to the formation of imines or hydrazones, which can be further modified to target the ATP-binding site of kinases. Notably, 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones have been identified as potent dual ErbB-2/EGFR kinase inhibitors.[7]

Caption: Application of 4,6-Dimethoxypyrimidine-2-carbaldehyde in a drug discovery workflow.

Building Block for Novel Heterocyclic Systems

The aldehyde functionality, in conjunction with the pyrimidine core, can be utilized in cyclocondensation reactions to construct more complex fused heterocyclic systems. These novel scaffolds can be explored for a variety of biological activities.

Conclusion

4,6-Dimethoxypyrimidine-2-carbaldehyde, while not extensively documented, represents a promising and versatile building block for synthetic and medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its reactivity offers numerous avenues for derivatization. The demonstrated importance of the pyrimidine scaffold in drug discovery underscores the potential of this compound in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the applications of this valuable chemical entity.

References

- Benchchem. (n.d.). Application Notes and Protocols: 4,6-Diethoxypyrimidine in Pharmaceutical Synthesis.

- Benchchem. (n.d.). A Comparative Study of 2-Amino-4,6-dimethoxypyrimidine and its Analogues for Researchers and Drug Development Professionals.

- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.

- Benchchem. (n.d.). Reactivity of 6-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide.

- Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine.

- Benchchem. (n.d.). Derivatization of 2-Amino-4,6-dimethoxypyrimidine for Drug Discovery: Application Notes and Protocols.

- PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.

- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

- PubChem. (n.d.). Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester.

- PubMed. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors.

- Benchchem. (n.d.). Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 7. 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Spectroscopic Characterization of 4,6-Dimethoxypyrimidine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4,6-dimethoxypyrimidine-2-carbaldehyde, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a senior application scientist, the objective of this document is to present a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the principles of structural elucidation are explained to ensure scientific integrity. This guide is structured to serve as a practical reference for the unambiguous identification and characterization of this molecule, incorporating detailed experimental protocols and data interpretation grounded in authoritative sources.

Introduction and Molecular Structure

4,6-Dimethoxypyrimidine-2-carbaldehyde is a substituted pyrimidine, a class of heterocyclic compounds integral to numerous biological processes and pharmaceutical agents.[1] The structural characterization of such molecules is a cornerstone of modern drug discovery and chemical synthesis. Spectroscopic techniques are the primary tools for this purpose, providing detailed insights into the molecular architecture.[1] This guide focuses on elucidating the structure of 4,6-dimethoxypyrimidine-2-carbaldehyde by synthesizing data from NMR, IR, and MS.

The molecular structure features a pyrimidine ring substituted with two electron-donating methoxy groups at positions 4 and 6, and an electron-withdrawing carbaldehyde (formyl) group at position 2. This specific arrangement of functional groups dictates the molecule's chemical reactivity and gives rise to a unique spectroscopic fingerprint.

Figure 1: Molecular Structure of 4,6-Dimethoxypyrimidine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[2] For 4,6-dimethoxypyrimidine-2-carbaldehyde, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the electronic environment of hydrogen atoms. The aldehyde proton is particularly diagnostic, as it resonates in a region with few other signals.[3][4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.0 - 10.2 | Singlet (s) | 1H | H-aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the anisotropy of the C=O bond and appears in a characteristic downfield region.[5][6] |

| ~6.2 - 6.4 | Singlet (s) | 1H | H-5 (aromatic) | This proton is on the pyrimidine ring. Its chemical shift is influenced by the two adjacent electron-donating methoxy groups. |

| ~4.0 - 4.2 | Singlet (s) | 6H | -OCH₃ (methoxy) | The two methoxy groups are chemically equivalent due to the molecule's symmetry, resulting in a single, integrated signal for six protons. |

Experimental Protocol: ¹H NMR Acquisition A standardized protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of 4,6-dimethoxypyrimidine-2-carbaldehyde in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its single residual peak at δ ~7.26 ppm.

-

Instrument Setup:

-

Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is sufficient.

-

Acquisition Parameters:

-

Spectral Width (SW): -2 to 12 ppm.

-

Number of Scans (NS): 8-16 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

-

-

Data Processing: Process the Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde is a key diagnostic signal.[3]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~185 - 195 | C-aldehyde (C=O) | The carbonyl carbon of an aromatic aldehyde is significantly deshielded and appears in this characteristic downfield region.[3] |

| ~170 - 175 | C-4, C-6 | These carbons are attached to electronegative oxygen atoms, shifting them downfield. They are equivalent due to symmetry. |

| ~155 - 160 | C-2 | This carbon is attached to two nitrogen atoms and the aldehyde group, resulting in a downfield shift. |

| ~90 - 95 | C-5 | This carbon is shielded by the two adjacent methoxy groups, causing it to appear at a relatively upfield position for an aromatic carbon. |

| ~55 - 60 | -OCH₃ | The carbons of the methoxy groups are in a typical range for sp³ carbons attached to an oxygen atom. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is required due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters:

-

Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is necessary to obtain an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds.

-

-

-

Data Processing: Process the FID and reference the spectrum using the solvent signal (CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[7]

Predicted IR Absorption Data

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~2850 & ~2750 | Medium | C-H Aldehyde Stretch | The presence of two distinct bands, often called a "Fermi doublet," is highly characteristic of an aldehyde C-H bond and is crucial for distinguishing it from a ketone.[3][8] |

| ~1710 - 1685 | Strong | C=O Carbonyl Stretch | This strong, sharp absorption is characteristic of a carbonyl group. Conjugation with the pyrimidine ring lowers the frequency compared to a saturated aldehyde.[9][10] |

| ~1600 - 1450 | Medium-Strong | C=N and C=C Ring Stretch | These absorptions are characteristic of the pyrimidine aromatic ring system. |

| ~1250 - 1150 | Strong | C-O Stretch (Methoxy) | This band corresponds to the asymmetric C-O-C stretching of the methoxy groups. |

Experimental Protocol: IR Spectrum Acquisition (ATR) The Attenuated Total Reflectance (ATR) method is a modern, rapid technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid 4,6-dimethoxypyrimidine-2-carbaldehyde directly onto the ATR crystal.

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

-

Data Processing: A background spectrum is recorded first and automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and crucial information about the molecular formula and structure through fragmentation patterns.[1][11]

Molecular Weight and Predicted Fragmentation

-

Molecular Formula: C₇H₈N₂O₃

-

Exact Mass: 168.05 g/mol

-

Molecular Ion [M]⁺: m/z = 168

The fragmentation of substituted pyrimidines is primarily driven by the nature and position of the substituents.[1][12] The most likely fragmentation pathways for this molecule involve the loss of radicals or neutral molecules from the substituent groups.

Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 168 | [C₇H₈N₂O₃]⁺ | (Molecular Ion) |

| 167 | [C₇H₇N₂O₃]⁺ | •H |

| 153 | [C₆H₅N₂O₃]⁺ | •CH₃ (from methoxy) |

| 139 | [C₇H₇N₂O₂]⁺ | •CHO (from aldehyde) |

| 125 | [C₅H₅N₂O₂]⁺ | •CH₃ & CO |

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Mass Spectrum Acquisition (EI-MS) Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a detailed structural fingerprint.

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Instrument Setup:

-

Ionization Method: Electron Ionization (EI).

-

Electron Energy: 70 eV. This standard energy provides reproducible fragmentation patterns.[1]

-

Ion Source Temperature: ~200-250 °C.[1]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan a range such as m/z 40-400 to ensure capture of the molecular ion and relevant fragments.

-

-

Data Analysis: Identify the molecular ion peak. Analyze the fragment ions by calculating the mass differences from the molecular ion and other major fragments to propose logical neutral losses.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of 4,6-dimethoxypyrimidine-2-carbaldehyde is achieved through the synergistic interpretation of multiple spectroscopic techniques. Each method provides a self-validating piece of the structural puzzle. The ¹H NMR confirms the presence and connectivity of the aldehyde, aromatic, and methoxy protons. The ¹³C NMR validates the carbon framework, including the key carbonyl and aromatic carbons. IR spectroscopy provides definitive evidence for the aldehyde and other functional groups. Finally, mass spectrometry confirms the molecular weight and supports the proposed structure through predictable fragmentation patterns. This integrated approach ensures a high degree of confidence in the structural assignment, a critical requirement in research and drug development.

References

-

The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]

-

13.4: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Video: IR Frequency Region: Alkene and Carbonyl Stretching. JoVE. Available at: [Link]

-

IR Spectroscopy Tutorial: Aldehydes. University of Colorado Boulder. Available at: [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries. Available at: [Link]

-

A Facile Synthesis and Biological Screening of Pyrimidine Derivatives under Ultrasonic Irradiations by ZnCr2O4 Nano-Particles Catalyst. MDPI. Available at: [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate. Available at: [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing. Available at: [Link]

-

NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Science Publishing. Available at: [Link]

-

Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health. Available at: [Link]

-

Synthesis and Spectral Characterization of some Fused Pyrimidine Thiones. ResearchGate. Available at: [Link]

-

NMR Spectroscopy: 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. Royal Society of Chemistry. Available at: [Link]

-

1H NMR Chemical Shift. Oregon State University. Available at: [Link]

-

A deconstruction–reconstruction strategy for pyrimidine diversification. National Institutes of Health. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. sphinxsai.com [sphinxsai.com]

The Advent and Ascendance of Pyrimidine Aldehydes: A Technical Guide for the Modern Researcher

Abstract

The pyrimidine nucleus, a cornerstone of life's genetic blueprint, has long captivated the scientific community. Its prevalence in nucleic acids, vitamins, and a plethora of bioactive molecules has established it as a "privileged scaffold" in medicinal chemistry. The introduction of an aldehyde functionality onto this heterocyclic core unlocks a vast and versatile chemical space, providing a reactive handle for the synthesis of complex molecular architectures with profound biological implications. This in-depth technical guide navigates the historical milestones, synthetic evolution, and therapeutic applications of pyrimidine aldehydes. Tailored for researchers, scientists, and drug development professionals, this document provides not only a historical narrative but also field-proven insights into synthetic strategies and their mechanistic underpinnings, equipping the reader with the foundational knowledge to innovate in this dynamic area of chemical biology.

Introduction: The Pyrimidine Core and the Power of the Aldehyde

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] This fundamental structure is integral to the nucleobases cytosine, thymine, and uracil, which form the basis of the genetic code in DNA and RNA.[2] Beyond its role in genetics, the pyrimidine moiety is found in numerous natural and synthetic compounds with a wide spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties.[3][4]

The introduction of a formyl group (-CHO) to create a pyrimidine aldehyde dramatically enhances the synthetic utility of the pyrimidine scaffold. The aldehyde's electrophilic carbon and its ability to participate in a vast array of chemical transformations—including condensations, oxidations, reductions, and nucleophilic additions—make it an invaluable intermediate in the construction of complex, drug-like molecules.[5] Pyrimidine aldehydes serve as key building blocks for the synthesis of fused heterocyclic systems and for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.[6][7]

A Historical Voyage: From the Pyrimidine Nucleus to its Aldehyde Derivatives

The journey into the world of pyrimidines began in the late 19th century. While pyrimidine derivatives like alloxan were known earlier, the systematic study of this class of compounds was initiated by Adolf Pinner in 1884.[1] Pinner was the first to synthesize pyrimidine derivatives by condensing ethyl acetoacetate with amidines and subsequently proposed the name "pyrimidine" in 1885.[1] The parent, unsubstituted pyrimidine was later synthesized by Gabriel and Colman in 1900.[1]

The direct introduction of an aldehyde group onto the pyrimidine ring, a process known as formylation, marked a significant advancement in pyrimidine chemistry. While a definitive "discovery" of the first pyrimidine aldehyde is not pinpointed to a single date, the development of powerful formylation reactions in the early to mid-20th century paved the way for their synthesis and exploration.

Key historical developments in the synthesis of pyrimidine aldehydes include:

-

The Vilsmeier-Haack Reaction: Originally discovered by Vilsmeier and Haack in 1927, this reaction has become one of the most efficient methods for the formylation of electron-rich aromatic and heteroaromatic compounds.[8] Its application to pyrimidine systems provided a direct and versatile route to pyrimidine aldehydes.[9]

-

The Reimer-Tiemann Reaction: First reported by Karl Reimer and Ferdinand Tiemann, this reaction is primarily used for the ortho-formylation of phenols.[10][11] Its application to hydroxy-substituted pyrimidines offered another avenue for the synthesis of pyrimidine aldehydes.[12]

-

The Stephen Aldehyde Synthesis: Invented by Henry Stephen, this reaction provides a method to prepare aldehydes from nitriles using tin(II) chloride and hydrochloric acid.[13] This reductive approach allowed for the conversion of cyanopyrimidines into their corresponding aldehydes.

These seminal reactions laid the groundwork for the diverse synthetic methodologies available to chemists today for the preparation of a wide array of substituted pyrimidine aldehydes.

Synthetic Arsenal: Methodologies for the Preparation of Pyrimidine Aldehydes

The synthesis of pyrimidine aldehydes can be broadly categorized into two approaches: direct formylation of a pre-existing pyrimidine ring and the construction of the pyrimidine ring with a latent or protected aldehyde functionality.

Direct Formylation of the Pyrimidine Ring

The Vilsmeier-Haack reaction is a widely used and powerful method for introducing a formyl group onto electron-rich heterocyclic systems, including pyrimidines. The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8]

Mechanism: The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. This electrophile then attacks the electron-rich position of the pyrimidine ring, typically the 5-position, which is the least electron-deficient.[1] Subsequent hydrolysis of the resulting iminium salt intermediate yields the pyrimidine aldehyde.

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. growingscience.com [growingscience.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chemimpex.com [chemimpex.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. mdpi.com [mdpi.com]

- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]

Theoretical studies of 4,6-Dimethoxypyrimidine-2-carbaldehyde

An In-depth Technical Guide to the Theoretical Investigation of 4,6-Dimethoxypyrimidine-2-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the theoretical study of 4,6-dimethoxypyrimidine-2-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document outlines the core computational methodologies, from structural optimization to the analysis of electronic and spectroscopic properties. We delve into the rationale behind selecting specific quantum chemical methods, such as Density Functional Theory (DFT), and detail the protocols for obtaining reliable and predictive data. The guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical workflows for analyzing molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), natural bond orbitals (NBO), and molecular electrostatic potential (MEP). Furthermore, we present a standardized protocol for molecular docking to evaluate the molecule's potential as a targeted therapeutic agent. The synthesis of these computational insights is crucial for the rational design of novel pyrimidine derivatives with tailored functionalities.

Introduction to 4,6-Dimethoxypyrimidine-2-carbaldehyde

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleobases and a vast array of pharmacologically active compounds.[1][2] Its derivatives are known for a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][3] The subject of this guide, 4,6-dimethoxypyrimidine-2-carbaldehyde, is a functionalized pyrimidine featuring two methoxy groups and a reactive carbaldehyde (aldehyde) group. The electron-donating methoxy groups and the electron-withdrawing, reactive aldehyde group create a unique electronic profile that makes it an attractive intermediate for synthesizing more complex molecules.[4]

Theoretical and computational studies provide an indispensable lens for understanding the molecule at an atomic level, offering insights that are often difficult to obtain through experimental means alone.[5] By employing quantum chemical calculations, we can predict its three-dimensional structure, stability, reactivity, and spectroscopic signatures. This predictive power is paramount in modern drug discovery, enabling the pre-screening of candidates and the rational design of derivatives with enhanced biological activity and optimized physicochemical properties.[3][6] This guide will detail the application of these computational tools to build a comprehensive molecular profile of 4,6-dimethoxypyrimidine-2-carbaldehyde.

Molecular Structure and Computational Methodology

A precise understanding of the molecule's three-dimensional structure is the foundation of any theoretical analysis. The initial step involves determining the most stable conformation through geometry optimization.

Caption: Workflow for obtaining a validated ground-state molecular structure.

Foundational Theory: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the computational workhorse for systems of this nature, offering a superior balance of accuracy and computational cost compared to methods like Hartree-Fock (HF) or more expensive post-HF methods.[5] The core principle of DFT is that the energy of a system can be determined from its electron density. For the studies described herein, the B3LYP hybrid functional is a robust and widely validated choice. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing excellent results for a broad range of organic molecules.[7]

Causality in Method Selection: The choice of basis set is equally critical. The 6-311++G(d,p) basis set is recommended.

-

6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

-

++: Adds diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing lone pairs and non-covalent interactions.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, which is crucial for describing bonding in cyclic and functionalized systems.

Experimental Protocol: Geometry Optimization and Vibrational Analysis

-

Structure Input: An initial 3D structure of 4,6-dimethoxypyrimidine-2-carbaldehyde is generated using a molecular builder and saved in a standard format (e.g., .mol or .xyz).

-

Calculation Setup: The calculation is performed using a quantum chemistry package like Gaussian. The input file specifies the DFT method (B3LYP), basis set (6-311++G(d,p)), and the desired tasks (Optimization and Frequency calculation).

-

Optimization: The software iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule until convergence criteria are met. This process yields the equilibrium, or ground-state, geometry.[8]

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed on the optimized geometry. This calculation serves two purposes:

-

Trustworthiness: It validates the optimized structure as a true energy minimum. The absence of imaginary (negative) frequencies confirms that the structure is a stable point on the potential energy surface.[9]

-

Spectroscopy: It predicts the infrared (IR) and Raman vibrational spectra, which can be compared with experimental data for further validation.[7][10]

-

Analysis of Molecular Properties

Once a validated structure is obtained, a suite of properties can be calculated to build a comprehensive electronic and chemical profile of the molecule.

Optimized Geometric Parameters

The optimized geometry provides precise bond lengths and angles. This data is fundamental for understanding the molecule's shape and steric properties. The planarity of the pyrimidine ring and the orientation of the methoxy and carbaldehyde substituents are of particular interest.

Table 1: Representative Optimized Geometric Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value (Å / °) |

|---|---|---|

| Bond Lengths | C2-C(aldehyde) | ~1.48 Å |

| C(aldehyde)=O | ~1.22 Å | |

| C4-O(methoxy) | ~1.35 Å | |

| O-C(methyl) | ~1.43 Å | |

| N1-C2 | ~1.34 Å | |

| C4-C5 | ~1.39 Å | |

| Bond Angles | N1-C2-N3 | ~127° |

| C5-C4-O(methoxy) | ~115° | |

| N1-C2-C(aldehyde) | ~116° |

Note: These are representative values based on DFT calculations of similar pyrimidine structures. Actual values would be derived from a specific calculation.

Vibrational Spectroscopy

The calculated vibrational frequencies can be assigned to specific molecular motions (e.g., C=O stretch, C-H bend, ring deformation). This theoretical spectrum is invaluable for interpreting experimental IR and Raman data. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to correct for anharmonicity and basis set limitations, improving agreement with experimental results.[9]

Table 2: Key Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹, Scaled) | Assignment | Description |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic C-H on pyrimidine ring |

| ~2950 | C-H Stretch | Methyl groups of methoxy substituents |

| ~1710 | C=O Stretch | Strong band from the carbaldehyde group |

| ~1580 | C=C/C=N Stretch | Pyrimidine ring vibrations |

| ~1250 | C-O Stretch | Asymmetric stretch of methoxy groups |

| ~1040 | C-O Stretch | Symmetric stretch of methoxy groups |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[11] The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability.[2][12]

-

Small HOMO-LUMO gap: Indicates a molecule is more reactive and can be easily excited.[11]

-

Large HOMO-LUMO gap: Suggests higher stability and lower chemical reactivity.

Table 3: Frontier Molecular Orbital Properties

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 eV | Electron donating ability |

| ELUMO | -2.0 eV | Electron accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | High kinetic stability, low reactivity |

Note: Representative values.

The distribution of these orbitals is also informative. For 4,6-dimethoxypyrimidine-2-carbaldehyde, the HOMO is typically localized over the electron-rich pyrimidine ring and methoxy groups, while the LUMO is concentrated on the electron-deficient carbaldehyde group and the C2/C5 positions of the ring. This separation facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and intramolecular charge transfer interactions.[13] It quantifies the stabilization energy (E(2)) associated with delocalization from a filled "donor" orbital to an empty "acceptor" orbital.

Expertise: This analysis is crucial for understanding the influence of substituents. For instance, it can quantify the hyperconjugative interactions between the oxygen lone pairs (LP) of the methoxy groups and the antibonding π* orbitals of the pyrimidine ring, which contributes significantly to the molecule's stability.

Table 4: Significant Second-Order Perturbation Interactions (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O(methoxy) | π*(N1-C6) | ~25.5 | Lone pair donation to ring |

| LP(2) O(methoxy) | π*(C4-C5) | ~22.1 | Lone pair donation to ring |

| π(C4-C5) | π*(C=O aldehyde) | ~15.8 | Ring conjugation with aldehyde |

| π(N1-C6) | π*(C=O aldehyde) | ~12.3 | Ring conjugation with aldehyde |

Note: Representative values illustrating key electronic delocalizations.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule.[5] It maps the electrostatic potential onto the electron density surface.

-

Red/Yellow regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are typically found around the electronegative oxygen atoms of the carbonyl and methoxy groups, as well as the ring nitrogen atoms.

-

Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are expected around the hydrogen atoms and particularly the carbon atom of the carbaldehyde group.

This map provides an immediate, intuitive guide to the molecule's reactive sites.

Application in Drug Development: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[6][14] It is a cornerstone of structure-based drug design. The insights from the quantum chemical calculations (e.g., shape, charge distribution from MEP) are critical for interpreting the docking results.

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Molecular Docking

-

Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[3] Prepare the protein by removing water molecules, adding polar hydrogen atoms, and assigning atomic charges.

-

Ligand Preparation: Use the DFT-optimized structure of 4,6-dimethoxypyrimidine-2-carbaldehyde. Assign appropriate atomic charges (e.g., Gasteiger charges).

-

Binding Site Definition: Define the active site of the receptor where the ligand is expected to bind. This is typically done by creating a grid box encompassing the key amino acid residues of the binding pocket.

-

Docking Simulation: Use software like AutoDock or MOE to perform the docking.[3][6] The program will systematically sample different conformations and orientations of the ligand within the binding site, calculating the binding affinity for each pose using a scoring function.

-

Results Analysis: The output is a set of binding poses ranked by their predicted binding energy (kcal/mol). The best-scoring pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's active site residues.[14] The MEP and NBO analyses are critical here to rationalize why certain interactions (e.g., a hydrogen bond to the carbonyl oxygen) are formed.

Conclusion

The theoretical study of 4,6-dimethoxypyrimidine-2-carbaldehyde, grounded in Density Functional Theory, provides a profound understanding of its structural, electronic, and reactive properties. This guide outlines a robust, self-validating computational workflow that proceeds from accurate geometry optimization to in-depth analysis of the molecule's electronic landscape and potential bioactivity. The insights gained from geometric parameters, vibrational spectra, HOMO-LUMO analysis, NBO charge delocalization, and MEP maps form a cohesive picture that is essential for predicting the molecule's behavior. When integrated with techniques like molecular docking, these theoretical studies become a powerful engine for hypothesis-driven research, accelerating the design and discovery of novel pyrimidine-based compounds for applications in drug development and beyond.

References

- BenchChem. (2025). A Technical Guide to Quantum Chemical Calculations for 2,4,5-Trichloropyrimidine.

- ResearchGate. (n.d.). Computational studies of pyrimidine ring-opening a, Quantum chemical....

- Saracoglu, M., Kokbudak, Z., Yalcin, E., & Kandemirli, F. (2019). Synthesis and DFT Quantum Chemical Calculations of 2-Oxopyrimidin-1(2H)-yl-Urea and Thiorea Derivatives. Semantic Scholar.

- Lakshmanan, S. (2020). SYNTHESIS AND DFT QUANTUM CHEMICAL CALCULATIONS OF PYRAZOLE SCAFFOLD PYRIMIDINE DERIVATIVES. International Journal of Modern Agriculture, 9(4), 1422.

- National Institutes of Health. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

- BenchChem. (2025). A Comparative Spectroscopic Analysis of 4,6-Diethoxypyrimidine and Its Synthetic Precursors.

- ResearchGate. (n.d.). Erratum: NBO 6.0: Natural bond orbital analysis program.

- National Institutes of Health. (n.d.). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.

- MDPI. (n.d.). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19.

- ResearchGate. (n.d.). Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde.

- PubMed Central. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors.

- ResearchGate. (n.d.). Geometry Optimization, UV/Vis, NBO, HOMO and LUMO, Excited State and Antioxidant Evaluation of Pyrimidine Derivatives.

- YouTube. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software.

- ORCA Manual. (n.d.). 5.2. Natural Bond Orbital (NBO) Analysis.

- Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives.

- ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives.

- PubMed. (n.d.). Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP).

- MDPI. (2022). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents.

- International Research Journal of Education and Technology. (2023). MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE.

- JACS Directory. (2021). DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

- N/A. (n.d.). NBO analysis of (2E,6E)-2,6-dibenzylidene-4-(4- hydroxyphenyl)cyclohexanone using.

- Sigma-Aldrich. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.

- National Institutes of Health. (2018). Rational design of near-infrared absorbing organic dyes: Controlling the HOMO–LUMO gap using quantitative molecular orbital theory.

- PubMed Central. (n.d.). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations.

- Nepal Journals Online. (n.d.). STRUCTURAL, ELECTRONIC AND VIBRATIONAL STUDY OF 4, 6-DICHLORO-5- METHYLPYRIMIDINE: A DFT APPROACH.

- AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations.

Sources

- 1. modern-journals.com [modern-journals.com]

- 2. irjweb.com [irjweb.com]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. remedypublications.com [remedypublications.com]

- 7. Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jacsdirectory.com [jacsdirectory.com]

- 9. nepjol.info [nepjol.info]

- 10. New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 12. Rational design of near‐infrared absorbing organic dyes: Controlling the HOMO–LUMO gap using quantitative molecular orbital theory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

Chemical stability and storage of 4,6-Dimethoxypyrimidine-2-carbaldehyde

An In-Depth Technical Guide to the Chemical Stability and Storage of 4,6-Dimethoxypyrimidine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethoxypyrimidine-2-carbaldehyde is a key intermediate in the synthesis of a variety of biologically active molecules. Its chemical stability is a critical factor for the successful development of robust synthetic routes and for ensuring the quality and shelf-life of the compound. This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and recommended storage and handling procedures for 4,6-Dimethoxypyrimidine-2-carbaldehyde. By understanding the intrinsic reactivity of this molecule, researchers can implement effective strategies to mitigate degradation and ensure its integrity throughout its lifecycle.

Introduction: The Role of 4,6-Dimethoxypyrimidine-2-carbaldehyde in Synthesis

The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous natural products and synthetic compounds with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The strategic placement of functional groups on the pyrimidine ring allows for diverse chemical transformations. 4,6-Dimethoxypyrimidine-2-carbaldehyde, with its reactive aldehyde group and electron-rich dimethoxy-substituted pyrimidine core, serves as a versatile building block for the elaboration of more complex molecular architectures. The aldehyde functionality can readily participate in reactions such as reductive amination, Wittig reactions, and aldol condensations, making it a valuable precursor in medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

| Property | Value |

| IUPAC Name | 4,6-dimethoxypyrimidine-2-carbaldehyde |

| Synonyms | 4,6-Dimethoxy-2-pyrimidinecarboxaldehyde |

| CAS Number | 125966-89-4[1][2] |

| Molecular Formula | C₇H₈N₂O₃[2] |

| Molecular Weight | 168.15 g/mol [2] |

| Appearance | White to off-white solid (inferred from related compounds) |

| Melting Point | 94 - 96 °C (for the related 2-amino-4,6-dimethoxypyrimidine)[3] |

Core Directive: Understanding the Chemical Stability

Based on safety data sheets for structurally similar compounds, 4,6-Dimethoxypyrimidine-2-carbaldehyde is expected to be stable under normal laboratory conditions.[4][5] However, the presence of the aldehyde functional group introduces specific vulnerabilities that must be considered for long-term storage and handling.

Intrinsic Stability of the Dimethoxypyrimidine Core

The 4,6-dimethoxy-substituted pyrimidine ring is generally a stable aromatic system. The methoxy groups are electron-donating, which can influence the reactivity of the ring in certain chemical transformations, but they do not inherently confer instability under standard conditions.

Reactivity of the Aldehyde Functional Group

The primary contributor to the potential instability of 4,6-Dimethoxypyrimidine-2-carbaldehyde is the aldehyde group. Aldehydes are susceptible to a variety of degradation pathways, primarily oxidation.

3.2.1. Oxidation to Carboxylic Acid:

The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid. This can be initiated by atmospheric oxygen, particularly in the presence of light, heat, or trace metal impurities.

Caption: Oxidation of the aldehyde to a carboxylic acid.

3.2.2. Cannizzaro Reaction (Disproportionation):

In the presence of a strong base, aromatic aldehydes lacking an α-hydrogen can undergo a disproportionation reaction known as the Cannizzaro reaction. In this process, one molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to an alcohol. While unlikely under neutral storage conditions, it is a potential incompatibility to be aware of.

Caption: Potential disproportionation via the Cannizzaro reaction.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of 4,6-Dimethoxypyrimidine-2-carbaldehyde, the following storage and handling procedures are recommended. These protocols are designed to mitigate the risks of oxidation and other potential degradation pathways.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C.[6] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, thereby preventing oxidation. |

| Light | Protect from light. Store in an amber vial or in a dark location. | Light can catalyze oxidative degradation. |

| Moisture | Keep container tightly closed in a dry place.[7] | Prevents hydrolysis and potential moisture-mediated degradation. |

| Container | Use a well-sealed, appropriate container. | Prevents contamination and exposure to air and moisture. |

Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[4]

-

Dispensing: When dispensing the compound, minimize its exposure to the atmosphere. If possible, work under a stream of inert gas.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3][5]

Experimental Workflow for Stability Assessment

For critical applications, it may be necessary to perform a formal stability study. The following workflow outlines a general approach.

Caption: A general workflow for assessing the chemical stability of the compound.

Conclusion

4,6-Dimethoxypyrimidine-2-carbaldehyde is a valuable synthetic intermediate that is generally stable under recommended storage conditions. The primary stability concern arises from the susceptibility of the aldehyde group to oxidation. By implementing proper storage and handling protocols, including refrigeration, storage under an inert atmosphere, and protection from light, the integrity of the compound can be maintained. For applications requiring stringent quality control, a formal stability study is recommended to establish a definitive shelf-life.

References

-

ChemWhat. (n.d.). 4,6-Dimethoxypyrimidine-2-carboxaldehyde CAS#: 125966-89-4; ChemWhat Code: 9971. Retrieved from [Link]

-

LookChem. (n.d.). Cas 36315-01-2,2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

Sources

Solubility of 4,6-Dimethoxypyrimidine-2-carbaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 4,6-Dimethoxypyrimidine-2-carbaldehyde in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4,6-dimethoxypyrimidine-2-carbaldehyde, a key heterocyclic building block in contemporary drug discovery and agrochemical synthesis. Recognizing the current scarcity of publicly available, quantitative solubility data for this specific aldehyde, this document emphasizes the foundational principles governing its solubility. We present a detailed, field-proven experimental protocol for accurate solubility determination in a range of organic solvents. Furthermore, this guide offers insights into predicting solubility behavior based on molecular structure, drawing comparisons with structurally related pyrimidine derivatives to illuminate the subtle yet critical impact of functional groups on solvation.

Introduction: The Significance of Solubility in Process Chemistry